(2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol
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Overview
Description
(2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol is a (2R,3S)-2-aminooctadec-4-ene-1,3-diol. It is an enantiomer of a cis-sphingosine.
Scientific Research Applications
Sphingolipid Biodiversity and Bioactivities
This compound is related to the broader family of sphingoid bases and sphingoid base-like compounds. These substances, including (2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol, are integral to cell structure and regulation. They are known for their potential bioactivities, such as cytotoxic effects on cancer cells and pathogenic microorganisms, making them promising as pharmaceutical leads (Pruett et al., 2008).
Chemical Transformations and Synthesis
Several studies focus on the synthesis and transformation of similar compounds. For example, the total selective ring-opening of amino epoxides with ketones is used for enantiopure synthesis of related 3-aminoalkano-1,2-diols (Concellón et al., 2005). Additionally, direct catalytic asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols offers efficient routes to molecules with similar structures (Ramasastry et al., 2007).
Biocatalytic Synthesis
A multidisciplinary approach has been adopted for the biocatalytic synthesis of chiral amino alcohols, demonstrating the potential for environmentally friendly and efficient production of these compounds (Smith et al., 2010).
Pharmaceutical and Medicinal Chemistry
The compound's derivatives have been used in the synthesis of molecules like enantiopure Precursors for Thiamphenicol and Florfenicol, highlighting their significance in pharmaceutical chemistry (Kaptein et al., 1998).
Marine Natural Products
In marine biology, related sphingosines have been isolated from marine organisms like Pseudopterogorgia australiensis and have shown moderate antibacterial activity, indicating their potential in natural product research and drug discovery (Krishna et al., 2004).
Carbohydrate-like Synthons
The compound and its derivatives have been used in the synthesis of carbohydrate-like chiral synthons, contributing to the field of synthetic organic chemistry (Fronza et al., 1985).
Properties
Molecular Formula |
C18H37NO2 |
---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
(Z,2R,3S)-2-aminooctadec-4-ene-1,3-diol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14-/t17-,18+/m1/s1 |
InChI Key |
WWUZIQQURGPMPG-BXDGKWANSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C\[C@@H]([C@@H](CO)N)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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